Coenzyme A trilithium salt

Catalog No.
S804390
CAS No.
18439-24-2
M.F
C21H33Li3N7O16P3S
M. Wt
785.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme A trilithium salt

CAS Number

18439-24-2

Product Name

Coenzyme A trilithium salt

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Molecular Formula

C21H33Li3N7O16P3S

Molecular Weight

785.4 g/mol

InChI

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1

InChI Key

QSCBPHBAFBVXRK-FFKZSOHASA-K

SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O

Synonyms

CoA Trilithium Salt; Trilithium Coenzyme A;

Canonical SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O

Cofactor in Enzymatic Reactions:

CoA functions as an essential cofactor in numerous enzymatic reactions, particularly those involving the transfer of acetyl groups. These reactions play a vital role in various metabolic pathways, including:

  • Fatty acid metabolism: CoA is involved in the breakdown and synthesis of fatty acids, which are the primary source of energy for cells .
  • Carbohydrate metabolism: CoA participates in the conversion of pyruvate into acetyl-CoA, a crucial step in the citric acid cycle, which generates energy through cellular respiration .
  • Amino acid metabolism: CoA is involved in the breakdown of certain amino acids and the biosynthesis of others .

Research Tool in Biochemical Assays:

Due to its role in various metabolic pathways, CoA trilithium salt serves as a valuable tool in several biochemical assays:

  • Standard Curve Generation: CoA trilithium salt can be used to generate standard curves in kinetic assays to measure the activity of enzymes involved in acetyl transfer reactions, such as Gcn5 acylation .
  • Cofactor in Enzyme Activity Assays: CoA trilithium salt can be utilized as a cofactor in assays measuring the activity of enzymes that require CoA for their function, such as those involved in the production of NADH and NADPH, essential electron carriers in cellular metabolism .

Applications in Cell Biology Research:

CoA trilithium salt finds applications in cell biology research areas like:

  • Studying the CoA Pathway and T-Cell Anti-Tumor Immunity: Research has explored the effects of CoA pathway modulation on T-cell anti-tumor immunity in mouse models, providing insights into potential cancer immunotherapies .

Coenzyme A trilithium salt is a vital biochemical compound that serves as a cofactor in numerous enzymatic reactions, particularly those involving acetyl transfer and fatty acid metabolism. Its chemical formula is C21H33Li3N7O16P3S, and it has a molecular weight of approximately 785.33 g/mol. The compound is recognized for its role in facilitating the removal of lipid peroxides and promoting the repair of plasma membranes through the activation of phospholipid synthesis . Coenzyme A trilithium salt is highly soluble in water and appears as a white crystalline powder that is very hygroscopic, necessitating careful storage conditions, typically at -20°C under an inert atmosphere such as argon .

CoA's key function lies in its thiol group. The -SH group readily forms a thioester bond with the carbonyl carbon (C=O) of acetate, creating Acetyl-CoA. This "activated" acetate is then transferred to various enzymes involved in diverse metabolic pathways [].

CoA trilithium salt is generally considered non-toxic []. However, as with any laboratory chemical, standard safety practices should be followed to avoid inhalation, ingestion, or skin contact.

, primarily acting as a cofactor for enzymes involved in metabolic pathways. Key reactions include:

  • Acetylation Reactions: Coenzyme A is essential for the transfer of acetyl groups to various substrates, which is crucial in metabolic processes such as the citric acid cycle.
  • Fatty Acid Synthesis and Oxidation: It plays a significant role in the synthesis and degradation of fatty acids, facilitating the conversion of acyl-CoA to fatty acids .
  • Lipid Metabolism: Coenzyme A trilithium salt aids in the metabolism of lipids by acting on acyl groups, thereby influencing energy production and storage.

The applications of coenzyme A trilithium salt are diverse and significant:

  • Biochemical Research: It is widely used in laboratories for studying metabolic pathways and enzyme kinetics.
  • Pharmaceutical Development: Due to its critical role in metabolism, it has potential applications in drug development targeting metabolic disorders.
  • Nutritional Supplements: Coenzyme A trilithium salt is also explored for its potential benefits in dietary supplements aimed at enhancing metabolic health .

Studies on the interactions of coenzyme A trilithium salt with other biomolecules have revealed insights into its functional dynamics:

  • Enzyme Interactions: Research indicates that coenzyme A trilithium salt interacts with various enzymes, influencing their activity and stability.
  • Metabolic Pathways: Interaction studies highlight its role in coordinating multiple metabolic pathways, particularly those related to energy metabolism and lipid biosynthesis .

Coenzyme A trilithium salt has several similar compounds that share structural or functional characteristics. Here are some notable comparisons:

Compound NameMolecular FormulaKey FunctionsUnique Aspects
Acetyl-Coenzyme AC23H38N7O17P3SAcetylation reactionsDirectly involved in acetyl group transfer
Butyryl-Coenzyme AC25H44N7O17P3SFatty acid metabolismSpecificity for butyric acid derivatives
Succinyl-Coenzyme AC24H41N7O17P3STCA cycle intermediaryInvolved in succinylation reactions

Coenzyme A trilithium salt stands out due to its unique lithium ion incorporation, which may enhance its solubility and reactivity compared to other forms of coenzyme A derivatives. This property can influence its application in biochemical research and therapeutic contexts .

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

7

Exact Mass

785.1397455 g/mol

Monoisotopic Mass

785.1397455 g/mol

Heavy Atom Count

51

Appearance

Assay:≥95%A crystalline solid

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

18439-24-2

Dates

Modify: 2023-08-15

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